sodium 3,6-dibutylnaphthalene-1-sulfonate

Catalog No.
S656817
CAS No.
25417-20-3
M.F
C18H24O3S.Na
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium 3,6-dibutylnaphthalene-1-sulfonate

CAS Number

25417-20-3

Product Name

sodium 3,6-dibutylnaphthalene-1-sulfonate

IUPAC Name

sodium;3,6-dibutylnaphthalene-1-sulfonate

Molecular Formula

C18H24O3S.Na

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

SRAWNDFHGTVUNZ-UHFFFAOYSA-M

SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]

Synonyms

diisopropylnaphthalenesulfonate, Nekal, nekal A, sodium salt, nekal BA 77, nekal BA 78, nekal BX 78, nekal NB, Nekal, ammonia salt, Nekal, parent

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]

Protein and Membrane Biochemistry:

  • Protein Solubilization: DBNDS is known for its ability to solubilize various membrane proteins, aiding in their extraction, purification, and functional characterization. Its amphiphilic nature allows it to interact with both the hydrophobic and hydrophilic regions of proteins, facilitating their extraction from membranes [].
  • Membrane Mimetics: DBNDS can be used to create artificial membrane environments for studying protein-lipid interactions and membrane-associated processes in vitro. By mimicking the natural environment of these proteins, DBNDS provides a valuable tool for understanding their structure and function [].

Analytical Chemistry:

  • Micellar Separations: DBNDS forms micelles in aqueous solutions, which can be utilized for separation techniques like micellar electrokinetic chromatography (MEKC) and micellar capillary electrophoresis (MCE). These techniques separate various analytes based on their partitioning behavior between the micellar phase and the bulk aqueous phase [].
  • Surfactant-Assisted Extraction: DBNDS can be employed to enhance the extraction efficiency of various analytes from complex matrices, such as biological samples and environmental samples. Its ability to solubilize hydrophobic compounds makes it a valuable tool for sample preparation in analytical procedures [].

Material Science and Nanotechnology:

  • Synthesis of Nanoparticles: DBNDS can be used as a stabilizing agent in the synthesis of various nanoparticles. It helps prevent particle aggregation by electrostatically repelling the particles, leading to the formation of well-dispersed and monodispersed nanoparticles.
  • Functionalization of Materials: DBNDS can be used to modify the surface properties of various materials, such as polymers and nanoparticles. This modification can influence their wettability, dispersibility, and biocompatibility, making them suitable for various applications in material science and drug delivery.

Sodium 3,6-dibutylnaphthalene-1-sulfonate is a chemical compound characterized by its unique structure and properties. It is a sodium salt of dibutylnaphthalenesulfonic acid, with the molecular formula C18H23NaO3SC_{18}H_{23}NaO_3S and a molecular weight of approximately 342.43 g/mol . This compound features a naphthalene ring substituted with two butyl groups at the 3 and 6 positions, along with a sulfonate group at the 1 position, which contributes to its solubility in water and surfactant properties.

The primary mechanism of action of DBNSSA is related to its amphiphilic nature. When dissolved in water, DBNSSA molecules tend to aggregate, forming micelles. Micelles have a core that sequesters hydrophobic molecules/compounds and a hydrophilic outer shell that interacts with water. This property makes DBNSSA useful for:

  • Solubilization: Dispersing hydrophobic substances in water, enhancing their solubility.
  • Emulsification: Stabilizing emulsions, which are mixtures of immiscible liquids.
  • Membrane Interactions: DBNSSA can interact with cell membranes due to its amphiphilic nature, potentially affecting membrane fluidity and permeability, although specific research on this application is needed.
  • Skin and Eye Irritation: Potential for irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Dust Inhalation: Avoid inhaling dust particles.
  • Environmental Impact: The biodegradability and environmental impact of DBNSSA are unknown and should be considered when handling and disposing of the compound.
Typical of sulfonates. These include:

  • Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In aqueous environments, it can hydrolyze to release dibutylnaphthalenesulfonic acid.
  • Redox Reactions: The naphthalene moiety may undergo oxidation or reduction reactions under certain conditions, affecting its biological and chemical activity.

The synthesis of sodium 3,6-dibutylnaphthalene-1-sulfonate typically involves several steps:

  • Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce a sulfonic acid group.
  • Butylation: The resulting sulfonated naphthalene is then treated with butyl halides in the presence of a base to introduce the butyl groups at the 3 and 6 positions.
  • Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

This multi-step process allows for the selective introduction of functional groups while maintaining the integrity of the naphthalene structure .

Sodium 3,6-dibutylnaphthalene-1-sulfonate has various applications across different industries:

  • Surfactants: It is widely used as an anionic surfactant in detergents and cleaning products due to its ability to reduce surface tension.
  • Textile Industry: Employed as a wetting agent and bleeding agent in textile processing .
  • Pharmaceuticals: Utilized in drug formulations to enhance solubility and bioavailability of hydrophobic drugs.

Interaction studies involving sodium 3,6-dibutylnaphthalene-1-sulfonate have focused on its role as a surfactant and its interactions with various biological membranes. It has been shown to affect membrane permeability and may enhance the absorption of other compounds through cellular barriers. Additionally, studies have indicated potential interactions with proteins and enzymes, which could influence its biological activity .

Several compounds share structural similarities with sodium 3,6-dibutylnaphthalene-1-sulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Sodium dodecylbenzenesulfonateAromatic ring with long alkyl chainStronger surfactant properties
Sodium lauryl sulfateAliphatic chain with sulfate groupWidely used in personal care products
Sodium octyl sulfateShorter alkyl chain than dibutylnaphthaleneLess effective as a detergent

Sodium 3,6-dibutylnaphthalene-1-sulfonate is unique due to its specific naphthalene structure combined with two butyl groups, which enhances its solubility and surfactant properties compared to other similar compounds. Its specific applications in textiles and pharmaceuticals set it apart from more commonly used surfactants like sodium dodecylbenzenesulfonate and sodium lauryl sulfate .

Physical Description

DryPowder, Liquid; PelletsLargeCrystals

Other CAS

25417-20-3

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Pesticide, fertilizer, and other agricultural chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-04-14

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